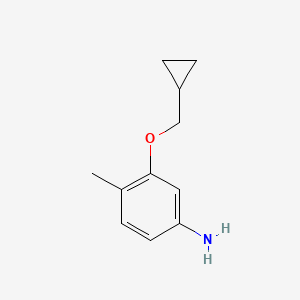
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one
描述
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a heterocyclic compound that features an iodine atom and a trifluoromethyl group attached to a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves the reaction of 2-(trifluoromethyl)-3,1-benzoxazin-4-one with iodine and various amines. One common method includes fusing the benzoxazinone with amines at 140°C for 10 minutes, resulting in the formation of 5-iodo-N-(methyl and aryl)-2-(trifluoroacetamido)benzamide derivatives . Another approach involves condensing the benzoxazinone with amines in acetic acid under reflux conditions to yield 6-iodo-3-(methyl and aryl)-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can react with hydrazine hydrate to form 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone.
Schiff Base Formation: The 3-aminoquinazolinone derivative can further react with aldehydes and isatin to form Schiff bases.
Common Reagents and Conditions
Iodine: Used for iodination reactions.
Amines: Used in condensation reactions.
Hydrazine Hydrate: Used to form amino derivatives.
Aldehydes and Isatin: Used for Schiff base formation.
Major Products
- 5-Iodo-N-(methyl and aryl)-2-(trifluoroacetamido)benzamide derivatives
- 6-Iodo-3-(methyl and aryl)-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives
- 3-Amino-6-iodo-2-(trifluoromethyl)quinazolinone
- Schiff bases of isatin
科学研究应用
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
- Medicinal Chemistry : The compound and its derivatives have shown antimicrobial activity, making them potential candidates for developing new antibiotics .
- Materials Science : The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials.
- Biological Studies : The compound’s ability to form Schiff bases with isatin suggests potential applications in studying enzyme interactions and developing enzyme inhibitors .
作用机制
The mechanism of action of 6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is not fully understood. its antimicrobial activity is likely due to its ability to interact with and disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The presence of the trifluoromethyl group may enhance the compound’s ability to penetrate cell membranes and interact with target proteins.
相似化合物的比较
Similar Compounds
- 6-Iodo-2-methoxy-9-methylaminoacridine
- 2,9-Dimethoxy-6-iodoacridine
- 2-Oxindole derivatives
Uniqueness
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is unique due to the presence of both an iodine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable scaffold for developing new compounds with enhanced biological activity and improved pharmacokinetic properties.
属性
IUPAC Name |
6-iodo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)9-4-8(16)6-3-5(14)1-2-7(6)15-9/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPAKBHXXRIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(2-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386357.png)
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1386359.png)


![[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1386364.png)
![6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386366.png)



